molecular formula C12H10Br2N2O B14590607 Benzenamine, 4,4'-oxybis[2-bromo- CAS No. 61381-89-3

Benzenamine, 4,4'-oxybis[2-bromo-

Cat. No.: B14590607
CAS No.: 61381-89-3
M. Wt: 358.03 g/mol
InChI Key: JYBIXEUQHAYWCR-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-oxybis[2-bromo-]: is an organic compound with the molecular formula C12H10Br2N2O It consists of a benzenamine structure with two bromine atoms and an oxygen bridge connecting two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-oxybis[2-bromo-] typically involves the bromination of 4,4’-oxybisbenzenamine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of Benzenamine, 4,4’-oxybis[2-bromo-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4,4’-oxybis[2-bromo-] can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding the parent amine.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Parent amine (4,4’-oxybisbenzenamine).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzenamine, 4,4’-oxybis[2-bromo-] is used as an intermediate in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic amines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of brominated aromatic compounds.

Industry: In the industrial sector, Benzenamine, 4,4’-oxybis[2-bromo-] is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to polymers and other materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-oxybis[2-bromo-] involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The bromine atoms in the compound can also participate in halogen bonding interactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Benzenamine, 4,4’-oxybis-: This compound lacks the bromine atoms and has different reactivity and applications.

    Benzenamine, 4,4’-oxybis[2-chloro-]: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

    Benzenamine, 4,4’-oxybis[2-fluoro-]: Contains fluorine atoms, which significantly alter its reactivity and applications compared to the brominated derivative.

Uniqueness: Benzenamine, 4,4’-oxybis[2-bromo-] is unique due to the presence of bromine atoms, which impart specific chemical properties such as increased reactivity in substitution reactions and enhanced flame-retardant properties. These characteristics make it valuable in various scientific and industrial applications.

Properties

CAS No.

61381-89-3

Molecular Formula

C12H10Br2N2O

Molecular Weight

358.03 g/mol

IUPAC Name

4-(4-amino-3-bromophenoxy)-2-bromoaniline

InChI

InChI=1S/C12H10Br2N2O/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2

InChI Key

JYBIXEUQHAYWCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)Br)Br)N

Origin of Product

United States

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